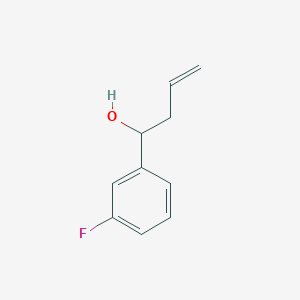

4-(3-Fluorophenyl)-1-buten-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Fluorophenyl)-1-buten-4-ol is an organic compound that features a fluorinated phenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the hydroboration-oxidation of 3-fluorostyrene, followed by a subsequent reaction with an appropriate alkyne .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide (NaOCH3).

Major Products

Oxidation: 4-(3-Fluorophenyl)-1-buten-4-one

Reduction: 4-(3-Fluorophenyl)-1-butanol

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)-1-buten-4-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-buten-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

4-(3-Fluorophenyl)-1-butanol: Similar structure but lacks the double bond.

4-(3-Chlorophenyl)-1-buten-4-ol: Similar structure with a chlorine atom instead of fluorine.

4-(3-Fluorophenyl)-2-butanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

4-(3-Fluorophenyl)-1-buten-4-ol is unique due to the presence of both a fluorinated phenyl group and a butenol chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

4-(3-Fluorophenyl)-1-buten-4-ol is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a butenol backbone with a fluorinated phenyl group, which enhances its reactivity and binding affinity to biological targets. The presence of the fluorine atom is significant, as it can influence the compound's interaction with enzymes and receptors, potentially leading to enhanced pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atom enhances the compound's binding affinity, which may lead to modulation of various biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

- Receptor Binding : It could act as an agonist or antagonist at specific receptor sites, affecting cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against specific strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with cytokine pathways.

- Cytotoxicity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the compound's efficacy against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics.

-

Cancer Research :

- In vitro experiments on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cytotoxic activity.

-

Inflammation Model :

- In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling, indicating potential anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 4-(3-Chlorophenyl)-1-buten-4-ol | Similar structure with chlorine | Moderate antibacterial activity |

| 4-(3-Fluorophenyl)-2-butanone | Contains a ketone group | Limited cytotoxicity |

The distinct presence of the fluorinated phenyl group in this compound contributes to its enhanced stability and reactivity compared to its analogs.

Properties

IUPAC Name |

1-(3-fluorophenyl)but-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10,12H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBZZQDKVXSARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.